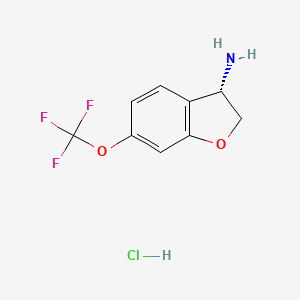
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride involves several steps, typically starting with the formation of the benzofuran ring. The trifluoromethoxy group is introduced through a trifluoromethylation reaction, which can be achieved using various reagents and catalysts. Common reagents include trifluoromethyl iodide and trifluoromethyl sulfonates, while catalysts such as palladium or copper complexes are often employed .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride can be compared with other similar compounds, such as:
Trifluoromethyl ethers: These compounds also contain a trifluoromethoxy group and share similar properties, but may differ in their specific applications and reactivity.
Fluorinated benzofurans: These compounds have a similar benzofuran core structure but may contain different fluorinated substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9ClF3NO2 |
|---|---|
Molekulargewicht |
255.62 g/mol |
IUPAC-Name |
(3S)-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
PTVCHEINXNNKHW-OGFXRTJISA-N |
Isomerische SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl |
Kanonische SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


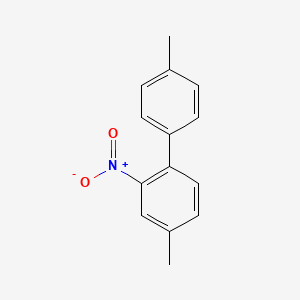
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
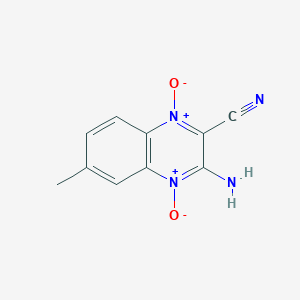
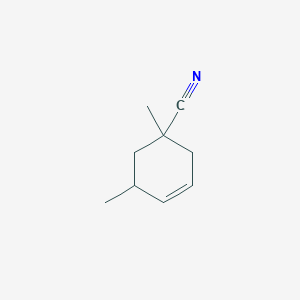


amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
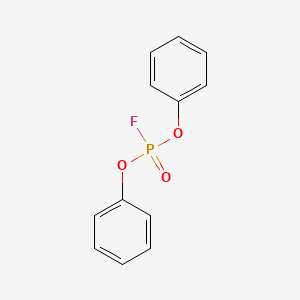
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
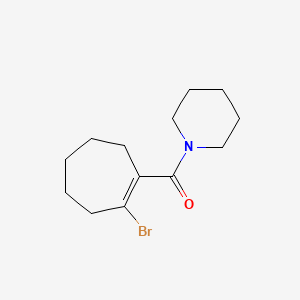
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
